molecular formula C12H21ClN2OS B1482821 2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one CAS No. 2097973-43-6

2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one

Cat. No. B1482821
CAS RN: 2097973-43-6
M. Wt: 276.83 g/mol
InChI Key: HAWYJLSVKIINQC-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one, also known as 4-thian-4-ylpiperazine-2-chloropropan-1-one, is an organochloride compound with a wide range of applications in scientific research. It is a white solid with a molecular weight of 235.66 g/mol and a melting point of 138-140°C. It is a versatile compound that has been used in a variety of research applications, including as a building block in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a tool for studying enzyme mechanisms.

Scientific Research Applications

Antifungal Applications

The compound has potential as an antifungal agent . Its structural analogs have been synthesized and shown activity against fungal infections. The intramolecular cyclization of related compounds mediated by polyphosphoric acid (PPA) suggests a pathway for creating antifungal agents .

Antitumor Activity

Cinnoline derivatives, which are structurally similar to our compound of interest, have demonstrated antitumor properties . These compounds have been studied for their potential in treating various cancers due to their pharmacological profiles .

Antibacterial Properties

The compound’s framework is conducive to antibacterial activity. The benzo[c]pyridazine nucleus, closely related to the compound’s structure, is known for its antibacterial efficacy , which indicates a promising area for further exploration .

Sedative Effects

Compounds within the same family have been used for their sedative effects . This suggests that 2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one could be researched for potential applications in sedation and anesthetizing activities .

Chiral Drug Intermediates

The compound could serve as a chiral drug intermediate . Biocatalysis is a method used to synthesize chiral intermediates for pharmaceuticals, and our compound could potentially be synthesized with high enantio-, chemo-, and regio-selectivities .

Agrochemical Applications

The structural analogs of the compound have been used as agrochemicals . This suggests that the compound could be modified or used as a precursor for developing new agrochemicals with potential benefits for crop protection .

Synthesis of Thiazolo[4,5-b]pyridines

Lastly, the compound could be utilized in the synthesis of thiazolo[4,5-b]pyridines , which are valuable in medicinal chemistry for their diverse biological activities .

properties

IUPAC Name

2-chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2OS/c1-10(13)12(16)15-6-4-14(5-7-15)11-2-8-17-9-3-11/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWYJLSVKIINQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2CCSCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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